Lipophilicity (LogP) Head-to-Head: 3,4-Dichlorophenylalanine vs. 4-Chlorophenylalanine and 3,4-Difluorophenylalanine
The free base of the target compound (3,4-dichlorophenylalanine) exhibits a LogP of approximately 2.65 [1]. In contrast, 4-chlorophenylalanine has a LogP of ~1.99 , and 3,4-difluorophenylalanine has a LogP of only ~1.13 . The ΔLogP of +0.66 versus 4-chlorophenylalanine corresponds to an approximately 4.6‑fold increase in the n‑octanol/water partition coefficient, while the ΔLogP versus 3,4-difluorophenylalanine (+1.52) represents a ~33‑fold enhancement. This amplified hydrophobicity directly influences the compound’s ability to partition into lipid bilayers and to engage hydrophobic enzyme pockets.
| Evidence Dimension | LogP (n‑octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP ≈ 2.65 (free base; predicted/experimental consensus) |
| Comparator Or Baseline | 4‑Chlorophenylalanine LogP ≈ 1.99; 3,4‑Difluorophenylalanine LogP ≈ 1.13 |
| Quantified Difference | ΔLogP +0.66 (vs. 4‑Cl) ≈ 4.6‑fold; ΔLogP +1.52 (vs. 3,4‑F2) ≈ 33‑fold |
| Conditions | Calculated/predicted LogP from consensus databases (Molbase, Chemsrc); free base form |
Why This Matters
Higher lipophilicity can enhance passive membrane permeability and hydrophobic pocket occupancy, making the dichloro analog the preferred building block for targeting intracellular or membrane‑embedded targets when compared to mono‑chloro or difluoro surrogates.
- [1] Molbase. (S)-2-Amino-3-(3,4-dichlorophenyl)propanoic acid (CAS 52794-99-7) – LogP = 2.6481. Available at: https://qiye.molbase.cn (accessed 2026-05-10). View Source
